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Compound of Interest

Compound Name: Rhod-FF AM

Cat. No.: B15553581 Get Quote

Introduction

Rhod-FF AM is a fluorescent, cell-permeant dye used for the detection of intracellular calcium

(Ca²⁺) mobilization. As a member of the rhodamine family of indicators, it exhibits a spectral

shift to longer, red wavelengths upon binding to Ca²⁺. A key characteristic of Rhod-FF AM is its

lower binding affinity for Ca²⁺, making it particularly well-suited for measuring high calcium

concentrations, in the range of 10 µM to 200 µM.[1] This property is advantageous for studying

cellular events that trigger substantial and sustained increases in intracellular calcium.

The acetoxymethyl (AM) ester group renders the dye permeable to the cell membrane. Once

inside the cell, intracellular esterases cleave the AM group, trapping the active Rhod-FF

indicator in the cytoplasm.[1] In its unbound state, Rhod-FF is essentially non-fluorescent.

However, upon binding to Ca²⁺, it exhibits a significant enhancement in fluorescence intensity

with no spectral shift.[1] This "turn-on" fluorescence mechanism provides a high signal-to-

background ratio, which is ideal for flow cytometry applications.

Advantages of Rhod-FF AM for Flow Cytometry

Low Affinity for High Ca²⁺ Measurement: Its lower binding affinity prevents saturation of the

indicator during strong calcium signals, allowing for the quantification of large calcium fluxes.

Red Emission: The red fluorescence of Rhod-FF minimizes interference from cellular

autofluorescence, which is typically more prominent in the green spectrum. This is

particularly beneficial when analyzing cell types with high intrinsic fluorescence.
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High Signal-to-Background Ratio: The pronounced increase in fluorescence upon calcium

binding leads to a clear distinction between resting and stimulated cells.

Compatibility with Multiplexing: The red emission spectrum allows for potential multiplexing

with other fluorescent probes that emit in the green or blue channels, such as GFP-tagged

proteins or other cellular markers.

Applications in Research and Drug Development

The measurement of intracellular calcium flux is a critical tool in various fields of biological

research and drug discovery. Key applications of Rhod-FF AM in flow cytometry include:

G-Protein Coupled Receptor (GPCR) Signaling: A primary application is the study of Gq-

coupled GPCRs, which activate phospholipase C, leading to the generation of inositol

trisphosphate (IP₃) and subsequent release of Ca²⁺ from the endoplasmic reticulum.

Ion Channel Activity: Monitoring the activity of various calcium channels, including voltage-

gated and ligand-gated channels.

T-Cell Activation: Calcium signaling is a crucial event in T-cell activation, and flow cytometry

can be used to analyze the response of T-cell populations to stimuli.

Toxicology and Apoptosis: Investigating the role of calcium dysregulation in cellular toxicity

and programmed cell death.

High-Throughput Screening: In drug development, calcium flux assays are widely used for

high-throughput screening of compounds that modulate the activity of GPCRs and ion

channels.

Quantitative Data Summary
The optimal loading conditions for Rhod-FF AM can vary depending on the cell type and

experimental conditions. Therefore, empirical optimization is highly recommended. The

following table provides starting recommendations based on typical concentrations and

conditions used for rhodamine-based calcium indicators in flow cytometry.
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Parameter Jurkat T-cells CHO-K1 Cells Primary Neurons

Cell Density 1 x 10⁶ cells/mL 1 x 10⁶ cells/mL 5 x 10⁵ cells/mL

Rhod-FF AM

Concentration
2 - 5 µM 3 - 7 µM 1 - 4 µM

Loading Temperature 37°C 37°C Room Temperature

Loading Time 30 - 60 minutes 45 - 75 minutes 20 - 40 minutes

De-esterification Time 30 minutes 30 minutes 20 minutes

De-esterification

Temp.
Room Temperature Room Temperature Room Temperature

Agonist Example
Phytohemagglutinin

(PHA)
ATP Glutamate

Expected Ca²⁺ Flux High High Moderate to High

Experimental Protocols
I. Preparation of Reagents

Rhod-FF AM Stock Solution (1-5 mM):

Bring the vial of Rhod-FF AM to room temperature.

Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example,

to make a 1 mM stock solution from 50 µg of Rhod-FF AM (MW ~1146 g/mol ), add

approximately 43.6 µL of DMSO.

Vortex briefly to ensure complete dissolution.

Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw

cycles.

Pluronic™ F-127 Solution (20% w/v in DMSO):

Dissolve Pluronic™ F-127 in DMSO to a final concentration of 20% (w/v).
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This solution acts as a dispersing agent to prevent the aggregation of the AM ester in

aqueous media.

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer):

Prepare HBSS according to standard protocols.

Add HEPES to a final concentration of 20 mM.

Adjust the pH to 7.2-7.4.

Filter-sterilize and store at 4°C.

II. Cell Preparation and Staining

Cell Culture: Culture cells to a logarithmic growth phase. For adherent cells, seed them to

achieve 70-80% confluency on the day of the experiment. For suspension cells, ensure they

are in a healthy, proliferative state.

Harvesting:

Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution. Avoid

using trypsin, as it can damage cell surface receptors.

Suspension cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes.

Washing: Wash the cells once with pre-warmed Assay Buffer.

Resuspension: Resuspend the cell pellet in Assay Buffer at a concentration of 1 x 10⁶

cells/mL.

Dye Loading Solution Preparation:

Prepare the required volume of Assay Buffer.

For a final Rhod-FF AM concentration of 4 µM, dilute the 1 mM stock solution 1:250 in the

Assay Buffer.
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To aid in dye dispersion, first mix the Rhod-FF AM stock solution with an equal volume of

20% Pluronic™ F-127 before adding it to the Assay Buffer. This will result in a final

Pluronic™ F-127 concentration of approximately 0.02%.

Cell Staining:

Add the dye loading solution to the cell suspension.

Incubate for 30-60 minutes at 37°C, protected from light. The optimal time and

temperature should be determined empirically for each cell type.

Washing: After incubation, wash the cells twice with Assay Buffer to remove excess dye.

De-esterification:

Resuspend the cells in fresh Assay Buffer.

Incubate at room temperature for 30 minutes in the dark to allow for complete de-

esterification of the AM ester by intracellular esterases.

Final Resuspension: Resuspend the cells in Assay Buffer at a final concentration of 1 x 10⁶

cells/mL for flow cytometry analysis.

III. Flow Cytometry Analysis

Instrument Setup:

Set up the flow cytometer with the appropriate laser and filter configuration for Rhod-FF

(Excitation: ~550 nm, Emission: ~580 nm). A standard PE channel is often suitable.

Ensure the fluidics are clean and running smoothly.

Establish Baseline:

Acquire data from the unstained cell sample to set the forward scatter (FSC) and side

scatter (SSC) voltages and to define the cell population of interest.
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Acquire data from the Rhod-FF AM-loaded cells for approximately 30-60 seconds to

establish a stable baseline fluorescence signal before adding the stimulus.

Stimulation and Data Acquisition:

Briefly pause the acquisition, add the desired agonist (e.g., ATP, ionomycin) to the cell

suspension, and immediately resume data acquisition.

Continuously acquire data for 3-5 minutes to monitor the change in fluorescence intensity

over time.

Controls:

Positive Control: Use a calcium ionophore such as ionomycin (1-2 µM) to elicit a maximal

calcium response.

Negative Control: Use an untreated cell sample to monitor for any spontaneous changes

in fluorescence.

Data Analysis:

Gate the cell population of interest based on FSC and SSC.

Generate a plot of fluorescence intensity (y-axis) versus time (x-axis).

Analyze the kinetic response, including the peak fluorescence, time to peak, and the

duration of the calcium signal.

Visualizations
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Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
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Caption: Experimental workflow for a calcium flux assay using Rhod-FF AM and flow

cytometry.
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Caption: Logical flow of data analysis for calcium flux experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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